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Compound of Interest

Compound Name: Bodipy FL-C16

Cat. No.: B15553641

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the core spectral properties of BODIPY FL-C16, a versatile
fluorophore integral to cellular and molecular research. This document provides a
comprehensive overview of its photophysical characteristics, detailed experimental protocols
for their determination, and insights into its application in studying lipid metabolism.

Core Spectral and Photophysical Properties

BODIPY FL-C16, a derivative of the BODIPY (boron-dipyrromethene) dye conjugated to a 16-
carbon fatty acid chain, is prized for its sharp excitation and emission peaks, high fluorescence
guantum yield, and relative insensitivity to solvent polarity.[1] These characteristics make it an
exceptional tool for fluorescence microscopy and other fluorescence-based analytical
techniques. Its spectral behavior, however, is not entirely static and can be influenced by its
immediate microenvironment.

Quantitative Spectral Data

The key spectral properties of BODIPY FL-C16 are summarized in the table below. It is
important to note that while the core BODIPY FL fluorophore dictates the primary spectral
characteristics, the local environment can induce shifts in the excitation and emission maxima.
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Property

. Value (Bound to
Value (in Methanol) Notes
FABP)

Excitation Maximum
(Aex)

The excitation
maximum exhibits a
slight red-shift upon
binding to proteins
such as Fatty Acid-
~503 nm[2] ~510 nm[2] Binding Proteins
(FABPSs). In aqueous
buffers like PBS,
fluorescence is
significantly
quenched.[2]

Emission Maximum
(Aem)

Similar to the
excitation maximum,
the emission peak
also shows a red-shift
when the fluorophore

~511-514 nm[1][2] ~518 nm[2] is in a non-polar,
protein-bound
environment. The
Stokes shift is typically
small, in the range of
8-11 nm.[2]

Molar Extinction

Coefficient ()

This value is
characteristic of
BODIPY FL dyes and
indicates a high
probability of light
>80,000 cm—*M~1[1] Not explicitly reported ]
absorption at the
excitation maximum.
[1] The precise value
can vary slightly with

the solvent.
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Fluorescence
Quantum Yield (®)

0.72 - 0.87 (I-FABP
~0.90[3] and L-FABP

respectively)

The quantum vyield is
exceptionally high in
non-polar solvents like
methanol and when
bound to proteins,
indicating very
efficient fluorescence
emission.[3] In
aqueous solutions, the
quantum yield is

dramatically lower.[2]

Molecular Weight

474.43 g/mol [4]

Chemical Formula

C27H41BF2N202[4]

Experimental Protocols

Accurate characterization of the spectral properties of BODIPY FL-C16 is crucial for

guantitative applications. The following sections detail the standard methodologies for

determining the molar extinction coefficient and fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (€) is a measure of how strongly a chemical species absorbs

light at a given wavelength. It is determined using the Beer-Lambert law, which states that

absorbance is directly proportional to the concentration of the absorbing species and the path

length of the light.

Materials:

BODIPY FL-C16

Spectrophotometer-grade solvent (e.g., methanol or DMSO)
Precision analytical balance

Volumetric flasks and pipettes
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e Quartz cuvettes
Procedure:

o Prepare a stock solution: Accurately weigh a small amount of BODIPY FL-C16 and dissolve
it in a precise volume of the chosen solvent to create a concentrated stock solution.

o Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with
known concentrations.

o Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution
at the excitation maximum (Aex).

o Plot data: Plot the absorbance values against the corresponding concentrations.

o Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = ebc, where
Ais absorbance, ¢ is the molar extinction coefficient, b is the path length of the cuvette in cm,
and c is the concentration in mol/L), the slope of the resulting linear plot is equal to € x b.
Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

Determination of Fluorescence Quantum Yield
(Comparative Method)

The fluorescence quantum yield (®) is the ratio of photons emitted to photons absorbed. The
comparative method, which involves comparing the fluorescence of the sample to a standard
with a known quantum yield, is a widely used technique.

Materials:

BODIPY FL-C16

A fluorescent standard with a known quantum yield in the same spectral region (e.g.,
Fluorescein in 0.1 M NaOH, ® = 0.95)

Spectrofluorometer

UV-Vis spectrophotometer

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15553641?utm_src=pdf-body
https://www.benchchem.com/product/b15553641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Spectrophotometer-grade solvent
e Quartz cuvettes
Procedure:

o Prepare solutions: Prepare a series of dilutions of both the BODIPY FL-C16 sample and the
fluorescent standard in the same solvent. The absorbance of these solutions at the excitation
wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.

o Measure absorbance: Record the absorbance of each solution at the chosen excitation
wavelength using a UV-Vis spectrophotometer.

o Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence
emission spectra of all solutions at the same excitation wavelength.

« Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area
under the emission curve) for each spectrum.

o Plot data: For both the sample and the standard, plot the integrated fluorescence intensity

versus absorbance.

o Calculate the quantum yield: The quantum yield of the sample (®_sample) can be calculated
using the following equation:

@ _sample = ®_standard x (Slope_sample / Slope_standard) x (n_sample? / n_standard?)
Where:

o @ is the quantum yield

o Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

o n is the refractive index of the solvent

Visualization of Structures and Processes
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Diagrams are essential for visualizing complex information. The following sections provide
Graphviz diagrams for the chemical structure of BODIPY FL-C16, a general workflow for its

spectral characterization, and its application in studying cellular lipid uptake.

Chemical Structure of BODIPY FL-C16

Chemical Structure of BODIPY FL-C16

BODIPY FL Core C16 Fatty Acid Chain

img Linker _(CH2)14-COOH

Click to download full resolution via product page

Caption: Chemical structure of BODIPY FL-C16.

Experimental Workflow for Spectral Characterization
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Workflow for Spectral Characterization

Prepare Stock Solution
(BODIPY FL-C16)

Create Serial Dilutions

Measure Absorbance Spectra Measure Fluorescence Spectra
(Spectrophotometer) (Spectrofluorometer)

Calculate Molar
Extinction Coefficient
(Beer-Lambert Plot)

Calculate Quantum Yield
(Comparative Method)

Report Spectral Properties

Click to download full resolution via product page

Caption: Experimental workflow for spectral characterization.

Application in Cellular Lipid Uptake Studies
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Cellular Lipid Uptake and Trafficking Pathway
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Caption: Cellular lipid uptake and trafficking pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. tools.thermofisher.com [tools.thermofisher.com]
o 2. researchgate.net [researchgate.net]

e 3. pr.ibs.re.kr [pr.ibs.re.kr]

e 4. BODIPY FL-C16_TargetMol [targetmol.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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